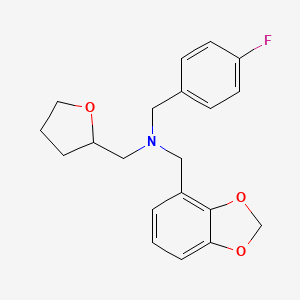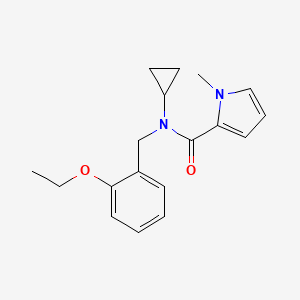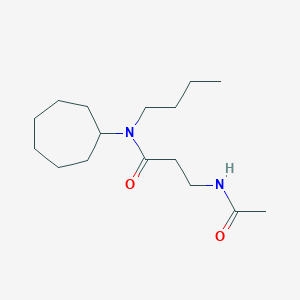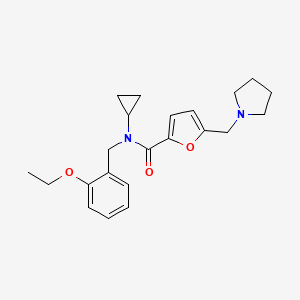amino]butan-1-ol](/img/structure/B5903276.png)
2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B-cell receptor signaling and is implicated in several B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).
Scientific Research Applications
2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol inhibits BTK phosphorylation and downstream signaling events, leading to decreased cell proliferation and increased apoptosis in CLL, MCL, and WM cell lines. In vivo studies have demonstrated that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol inhibits tumor growth in xenograft models of CLL and MCL. These findings suggest that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has potential as a therapeutic agent for B-cell malignancies.
Mechanism of Action
2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol binds to the active site of BTK and irreversibly inhibits its activity. BTK is a critical component of B-cell receptor signaling, and its inhibition leads to decreased downstream signaling events, including activation of PLCγ2, PKC, and NF-κB. This ultimately leads to decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has been shown to inhibit BTK phosphorylation and downstream signaling events in B-cell malignancies. This leads to decreased cell proliferation and increased apoptosis in vitro and in vivo. 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol has also been shown to inhibit the production of inflammatory cytokines, including TNF-α and IL-6, in preclinical models of rheumatoid arthritis. These findings suggest that 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol may have potential as a therapeutic agent for both B-cell malignancies and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol is its specificity for BTK, which reduces the potential for off-target effects. Another advantage is its irreversible binding to BTK, which may lead to sustained inhibition of downstream signaling events. However, one limitation of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
For 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol include clinical trials in B-cell malignancies and inflammatory diseases. Additionally, studies are needed to investigate the potential synergy of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors. Finally, studies are needed to investigate the potential for resistance to 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol and to identify biomarkers that may predict response to therapy.
Synthesis Methods
The synthesis method of 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol involves several steps. Firstly, 2-furylmethylamine is reacted with tert-butyl acrylate to form the corresponding amide. The amide is then reduced with sodium borohydride to produce the corresponding amine. The amine is reacted with pyrazole-3-carboxaldehyde to form the pyrazole intermediate. Finally, the pyrazole intermediate is coupled with 1-bromo-3-chloropropane in the presence of a base to produce 2-[[(5-tert-butyl-1H-pyrazol-3-yl)methyl](2-furylmethyl)amino]butan-1-ol.
properties
IUPAC Name |
2-[(3-tert-butyl-1H-pyrazol-5-yl)methyl-(furan-2-ylmethyl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-5-14(12-21)20(11-15-7-6-8-22-15)10-13-9-16(19-18-13)17(2,3)4/h6-9,14,21H,5,10-12H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZYHVFQDOUIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CC=CO1)CC2=CC(=NN2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-chlorophenyl)thio]ethyl}-5-ethyl-N-(2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B5903203.png)
![2-[(2-chlorobenzyl)thio]-N-(3-ethoxy-2-hydroxypropyl)acetamide](/img/structure/B5903211.png)
![4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzonitrile](/img/structure/B5903218.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)

![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5903244.png)


![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)

amino]butan-1-ol](/img/structure/B5903290.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(methylthio)benzyl]urea trifluoroacetate](/img/structure/B5903300.png)
